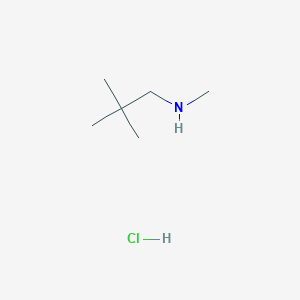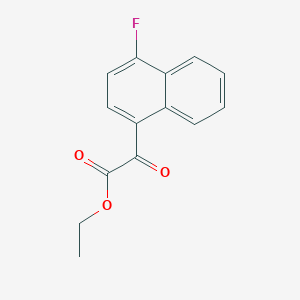
Ethyl 4-fluoro-1-naphthoylformate
Overview
Description
Ethyl 4-fluoro-1-naphthoylformate is an organic compound with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorine atom at the 4-position of the naphthalene ring. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of Ethyl 4-fluoro-1-naphthoylformate typically involves the esterification of 4-fluoro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 4-fluoro-1-naphthoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-fluoro-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 4-fluoro-1-naphthoyl alcohol, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-fluoro-1-naphthoylformate is used extensively in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmacological Studies: Researchers use this compound to study the effects of fluorinated aromatic compounds on biological systems.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
Comparison with Similar Compounds
Ethyl 4-fluoro-1-naphthoylformate can be compared to other naphthoylformate derivatives, such as:
Ethyl 1-naphthoylformate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Ethyl 4-chloro-1-naphthoylformate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Ethyl 4-bromo-1-naphthoylformate:
Properties
IUPAC Name |
ethyl 2-(4-fluoronaphthalen-1-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-2-18-14(17)13(16)11-7-8-12(15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBJHMISSXOZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625917 | |
| Record name | Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409081-83-0 | |
| Record name | Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
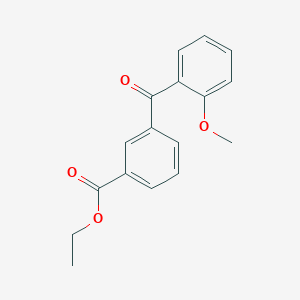

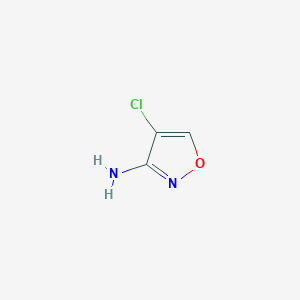

![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)

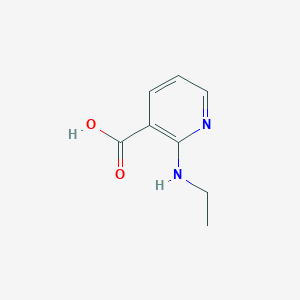
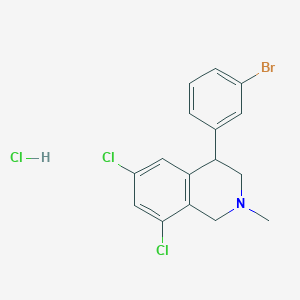

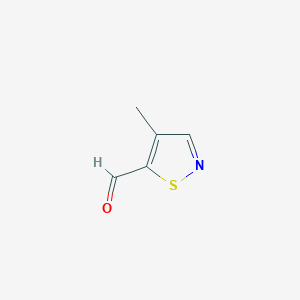
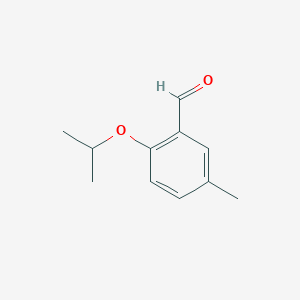
![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)
![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)
